molecular formula C10H10O4 B14139921 7-Methoxy-2,3-dihydro-1,5-benzodioxepin-4-one

7-Methoxy-2,3-dihydro-1,5-benzodioxepin-4-one

Cat. No.: B14139921
M. Wt: 194.18 g/mol
InChI Key: NKQXJYQQQJFKCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-2,3-dihydro-1,5-benzodioxepin-4-one is a chemical compound belonging to the class of benzodioxepines This compound is characterized by its unique structure, which includes a methoxy group and a dioxepin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2,3-dihydro-1,5-benzodioxepin-4-one can be achieved through several methods. One common approach involves the cyclization of substituted isoindole derivatives. This method typically requires the use of specific catalysts and reaction conditions to facilitate the formation of the dioxepin ring .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave heating to synthesize pyrimido-oxazepine analogs. This method is advantageous due to its efficiency and ability to produce high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2,3-dihydro-1,5-benzodioxepin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes .

Scientific Research Applications

7-Methoxy-2,3-dihydro-1,5-benzodioxepin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Methoxy-2,3-dihydro-1,5-benzodioxepin-4-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-2,3-dihydro-1,5-benzodioxepin-4-one is unique due to its specific methoxy and dioxepin ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

7-methoxy-2,3-dihydro-1,5-benzodioxepin-4-one

InChI

InChI=1S/C10H10O4/c1-12-7-2-3-8-9(6-7)14-10(11)4-5-13-8/h2-3,6H,4-5H2,1H3

InChI Key

NKQXJYQQQJFKCY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OCCC(=O)O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.